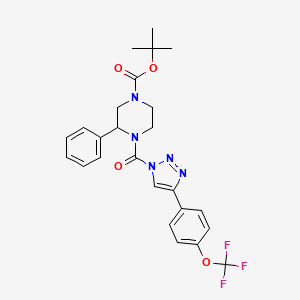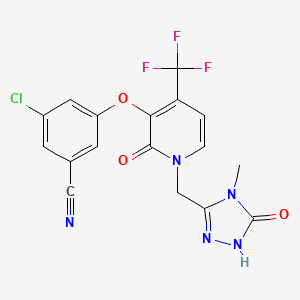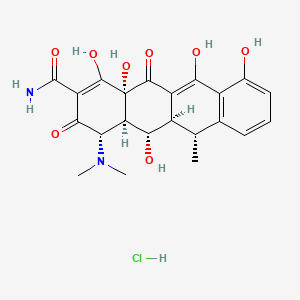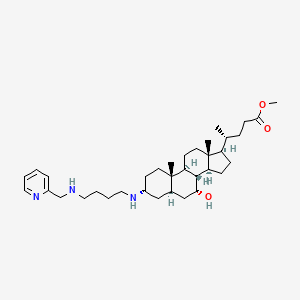
1,1'-(((Ethane-1,2-diylbis(oxy))bis(4,1-phenylene))bis(methylene))bis(4-(dimethylamino)pyridin-1-ium) bromide
Descripción general
Descripción
EB-3D is a novel potent and selective choline kinase ChoKα inhibitor. EB-3D Induces Deregulation of the AMPK-mTOR Pathway and Apoptosis in Leukemia T-cells. EB-3D induces senescence in breast cancer cell lines through the activation of the metabolic sensor AMPK and the subsequent dephosphorylation of mTORC1 downstream targets, such as p70S6K, S6 ribosomal protein, and 4E-BP1. Moreover, EB-3D strongly synergizes with drugs commonly used for breast cancer treatment.
Aplicaciones Científicas De Investigación
Breast Cancer Treatment
EB-3D has been identified as a potent inhibitor of Choline Kinase Alpha (ChoKα), which is overexpressed in aggressive breast cancer. It reduces tumor growth and metastatic dissemination by inducing cellular senescence. This is achieved through the activation of the metabolic sensor AMPK and the subsequent dephosphorylation of mTORC1 downstream targets .
Cellular Senescence Induction
The compound triggers cellular senescence in breast cancer cell lines. This process is a tumor suppressor mechanism that stops the proliferation of cancer cells. EB-3D activates AMPK, leading to the dephosphorylation of key proteins involved in cell growth and proliferation, such as p70S6K, S6 ribosomal protein, and 4E-BP1 .
Synergistic Drug Interactions
EB-3D has shown to synergize with drugs commonly used for breast cancer treatment. This means that when used in combination with other treatments, EB-3D can enhance the efficacy of those treatments, potentially leading to better outcomes for patients .
Metastasis Inhibition
In addition to reducing primary tumor size, EB-3D has demonstrated an ability to inhibit the spread of cancer to other parts of the body. This antimetastatic effect is crucial for improving survival rates among cancer patients .
Lipid Metabolism Interference
Research suggests that EB-3D interferes with lipid metabolism within cancer cells. This interference could disrupt the cancer cells’ ability to proliferate and survive, offering another avenue for therapeutic intervention .
Apoptosis and Endoplasmic Reticulum Stress
EB-3D affects apoptosis, the programmed cell death that is often defective in cancer cells, and induces endoplasmic reticulum stress. By restoring the ability of cancer cells to undergo apoptosis, EB-3D could help to eliminate cancerous cells from the body .
Mecanismo De Acción
EB-3D, also known as “1,1’-(((Ethane-1,2-diylbis(oxy))bis(4,1-phenylene))bis(methylene))bis(4-(dimethylamino)pyridin-1-ium) bromide”, is a potent and selective choline kinase α (ChoKα) inhibitor . The following sections will detail its mechanism of action.
Target of Action
The primary target of EB-3D is choline kinase α (ChoKα) . This enzyme is the first step in the Kennedy pathway leading to the biosynthesis of phosphatidylcholine (PtdCho), the most abundant phospholipid in eukaryotic cell membranes . ChoKα is particularly overexpressed and hyperactivated in aggressive breast cancer .
Mode of Action
EB-3D interacts with its target, ChoKα, by inhibiting its activity . This results in a reduction in the synthesis of phosphocholine . Furthermore, EB-3D interferes with phosphatidylcholine biosynthesis via both the CDP-choline pathway and choline uptake by the cell .
Biochemical Pathways
The inhibition of ChoKα by EB-3D affects the phosphatidylcholine biosynthesis pathway . This disruption in phospholipid homeostasis is associated with an alteration in cholesterol metabolism and cell survival . The effects of EB-3D could be explained by the modulation of the AMP-activated protein kinase signaling pathway .
Result of Action
EB-3D has multifactorial effects including the inhibition of ChoKα enzyme activity, downregulation of ChoKα expression, AMPK activation, apoptosis dependent on ER stress, inhibition of basal autophagy, and deregulation of lipid metabolism . These effects lead to cellular senescence, reduced tumor growth, and metastatic dissemination in breast cancer .
Propiedades
IUPAC Name |
1-[[4-[2-[4-[[4-(dimethylamino)pyridin-1-ium-1-yl]methyl]phenoxy]ethoxy]phenyl]methyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O2.2BrH/c1-31(2)27-13-17-33(18-14-27)23-25-5-9-29(10-6-25)35-21-22-36-30-11-7-26(8-12-30)24-34-19-15-28(16-20-34)32(3)4;;/h5-20H,21-24H2,1-4H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCXVGPSPZQBBDM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)CC2=CC=C(C=C2)OCCOC3=CC=C(C=C3)C[N+]4=CC=C(C=C4)N(C)C.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36Br2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-(((Ethane-1,2-diylbis(oxy))bis(4,1-phenylene))bis(methylene))bis(4-(dimethylamino)pyridin-1-ium) bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













